Methyl 6-(chloromethyl)pyridine-2-carboxylate
Description
Methyl 6-(chloromethyl)pyridine-2-carboxylate (CAS: 220040-48-2) is a pyridine derivative characterized by a methyl ester group at position 2 and a chloromethyl (-CH₂Cl) substituent at position 6 of the pyridine ring. Its molecular formula is C₈H₈ClNO₂, with a molecular weight of 197.61 g/mol and a purity of ≥98% . This compound is synthesized via esterification or substitution reactions, often involving thionyl chloride (SOCl₂) in methanol to activate carboxylic acids or introduce chloromethyl groups . The chloromethyl group serves as a reactive site for further functionalization, making it valuable in medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 6-(chloromethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8(11)7-4-2-3-6(5-9)10-7/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPCYWXDNLDHAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00695399 | |
| Record name | Methyl 6-(chloromethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220040-48-2 | |
| Record name | Methyl 6-(chloromethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 6-(chloromethyl)pyridine-2-carboxylate | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
Methyl 6-(chloromethyl)pyridine-2-carboxylate is a pyridine derivative that has attracted attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a chloromethyl group at the 6-position and a carboxylate ester group at the 2-position of the pyridine ring. Its structure allows for various chemical reactions, making it a versatile compound in synthetic organic chemistry. The molecular formula is , with a molecular weight of approximately 187.61 g/mol.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. For instance, preliminary studies have shown that derivatives of this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can suppress the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The half-maximal inhibitory concentration (IC50) values for COX-1 and COX-2 inhibition have been reported, indicating its potential as an anti-inflammatory agent .
Enzyme Interaction
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives that may exhibit enhanced biological activities .
Modulation of Cellular Processes
This compound influences cellular functions by modulating signaling pathways and gene expression, which can affect cellular metabolism and proliferation. Its interaction with key enzymes may lead to either inhibition or activation, thereby altering metabolic pathways crucial for cell survival and function.
Case Studies
- Antimicrobial Activity : A study focused on the synthesis of this compound derivatives showed promising results against resistant bacterial strains. The derivatives demonstrated significant activity, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
- Anti-inflammatory Studies : In a carrageenan-induced paw edema model in rats, this compound exhibited significant anti-inflammatory effects comparable to standard nonsteroidal anti-inflammatory drugs (NSAIDs). The effective dose (ED50) was calculated to be around 11.60 µM, indicating its potential as an alternative treatment for inflammation .
Data Summary Table
Scientific Research Applications
Organic Synthesis
Methyl 6-(chloromethyl)pyridine-2-carboxylate is primarily utilized as a building block in organic synthesis. Its chloromethyl group allows for various substitution reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Coupling Reactions
One notable application involves its coupling with 2-(trimethylstannyl)pyridine to produce methyl 2,2'-bipyridine-6-carboxylate. This reaction showcases the compound's ability to participate in cross-coupling reactions, which are essential in forming carbon-carbon bonds in organic chemistry .
Synthesis of Quinoxalinones
The compound has also been employed in photoredox-catalyzed radical coupling reactions to install quinoxalinones at specific positions on aromatic rings. This application highlights its utility in synthesizing heterocyclic compounds, which are often found in pharmaceuticals .
Medicinal Chemistry
This compound exhibits potential biological activity, particularly in the development of anti-inflammatory agents and other therapeutic compounds.
Anti-inflammatory Research
Recent studies have explored the structure-activity relationships (SARs) of pyridine derivatives, including this compound. These studies indicate that modifications to the pyridine ring can lead to compounds with enhanced anti-inflammatory properties .
Synthesis of Functionalized Pyridines
A study demonstrated the synthesis of various functionalized pyridines from this compound through metal halogen exchange reactions. The researchers employed Turbo Grignard reagents to achieve high yields of desired products while minimizing by-products, showcasing the compound's effectiveness as a precursor for complex organic molecules .
Development of New Therapeutics
Another research effort focused on using this compound as a starting material for synthesizing novel anti-inflammatory agents. The results indicated that derivatives of this compound exhibited promising biological activities, paving the way for further pharmacological studies .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridine-2-carboxylate derivatives exhibit diverse reactivity and applications depending on substituent positions and functional groups. Below is a systematic comparison:
Structural Analogs and Substituent Effects
Reactivity and Functionalization
- Chloromethyl Group Reactivity: The -CH₂Cl group in this compound undergoes nucleophilic substitution (e.g., with amines or thiols) to form secondary derivatives, a feature absent in non-chlorinated analogs like Methyl 6-methylpyridine-2-carboxylate .
- Ester Hydrolysis : Methyl esters hydrolyze faster than ethyl esters under basic conditions. Ethyl 6-(chloromethyl)pyridine-2-carboxylate is more stable in prolonged reactions .
- Electronic Effects : Chlorine or chloromethyl groups at positions 4 or 6 alter the pyridine ring's electron density, influencing regioselectivity in cross-coupling reactions .
Physical and Chemical Properties
Preparation Methods
General Synthetic Strategy
The preparation of methyl 6-(chloromethyl)pyridine-2-carboxylate generally follows a three-step sequence:
- Introduction of the carboxylate group at the 2-position (usually via esterification or acylation).
- Functionalization at the 6-position by introducing a chloromethyl group.
- Purification and isolation of the target compound.
This approach ensures regioselective substitution on the pyridine ring, maintaining the integrity of the ester functionality.
Detailed Preparation Methodology
Starting Materials and Initial Functionalization
- Starting material: 2-picoline (2-methylpyridine) or derivatives such as 2,6-lutidine.
- Acylation: Friedel-Crafts acylation is employed to introduce an acetyl group at the 6-position of 2-picoline, yielding 2-methyl-6-acetylpyridine.
- Catalysts: Lewis acids such as aluminum chloride (AlCl3) or zinc chloride (ZnCl2) are used to facilitate the acylation.
- Acylating agents: Acetyl chloride or acetic anhydride are commonly used.
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Molar Ratios (2-picoline : acylating agent : catalyst) |
|---|---|---|---|---|
| Friedel-Crafts Acylation | 2-picoline, acetyl chloride, AlCl3 catalyst | 50–100 | 5–10 | 1 : 1–2 : 0.1–0.5 |
This step yields 2-methyl-6-acetylpyridine with high conversion efficiency.
Reduction to Hydroxymethyl Intermediate
- The acetyl group at the 6-position is reduced to a hydroxymethyl group.
- Reducing agents: Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4), Raney nickel, or palladium on charcoal.
- Solvents: Methanol or mixed solvents such as tetrahydrofuran (THF) and toluene.
- Reaction temperature: Typically 50–90 °C.
- Reaction time: 5–10 hours.
| Reducing Agent | Molar Ratio (Reducing agent : substrate) | Temperature (°C) | Time (hours) | Solvent |
|---|---|---|---|---|
| Sodium borohydride | 0.5–2 | 50–90 | 5–10 | Methanol or THF/toluene (1:1) |
Chlorination to Form Chloromethyl Derivative
- The hydroxymethyl intermediate is converted to the chloromethyl derivative using chlorinating agents.
- Chlorinating agents: Thionyl chloride (SOCl2), phosphorus oxychloride (POCl3), or phosphorus trichloride (PCl3).
- Reaction temperature: Low temperatures are maintained, typically between -20 °C and -5 °C.
- Reaction time: 1–3 hours.
- Work-up: The reaction mixture is warmed to room temperature to complete the chlorination.
| Chlorinating Agent | Molar Ratio (Agent : substrate) | Temperature (°C) | Time (hours) |
|---|---|---|---|
| Thionyl chloride | 0.5–4 | -20 to -5 | 1–3 |
The product is often isolated as the hydrochloride salt to enhance stability and ease of handling.
Representative Experimental Example
- In a 500 mL flask, 9.3 g of 2-picoline is dissolved in 60 mL methanol.
- Add 1.3 g aluminum chloride and cool the mixture below 0 °C.
- Slowly add 7.8 g acetyl chloride dropwise.
- Warm the reaction mixture to 50–100 °C and reflux for 5 hours.
- After completion, add 1.9 g sodium borohydride at 50 °C and stir for 5 hours to reduce the acetyl group.
- Filter off inorganic salts and remove methanol under reduced pressure.
- Extract with dichloromethane, dry over anhydrous sodium sulfate.
- Cool the solution to -20 °C and add 6 g thionyl chloride dropwise.
- Allow the mixture to warm to room temperature and react for 2–3 hours.
- Isolate 2-methyl-6-(chloromethyl)pyridine hydrochloride with an overall yield of approximately 78%.
Alternative Synthetic Routes and Notes
- The ester group at the 2-position (methyl carboxylate) can be introduced by esterification of 2-pyridinecarboxylic acid derivatives or via oxidation and subsequent esterification steps.
- Oxidation of 2,6-lutidine to 2,6-pyridinedicarboxylic acid followed by esterification and reduction can also be employed for related chloromethyl pyridine derivatives, though this route is more common for dichloromethyl derivatives.
- The choice of reducing and chlorinating agents can affect yield, purity, and safety. Sodium borohydride and thionyl chloride are preferred for their balance of efficiency and operational safety.
- Reaction monitoring by sampling and analysis (e.g., TLC, GC-MS) is essential to optimize reaction times and temperatures.
Summary Table of Preparation Parameters
| Step | Reagents/Agents | Temperature (°C) | Time (hours) | Molar Ratios (key) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Friedel-Crafts Acylation | 2-picoline, acetyl chloride, AlCl3 | 50–100 | 5–10 | 1 : 1–2 : 0.1–0.5 | High | Requires Lewis acid catalyst |
| Reduction | Sodium borohydride | 50–90 | 5–10 | 1 : 0.5–2 | High | Methanol or THF/toluene solvent |
| Chlorination | Thionyl chloride | -20 to -5 | 1–3 | 1 : 0.5–4 | High | Low temperature for selectivity |
Research Findings and Industrial Applicability
- The described preparation method is scalable and suitable for industrial production due to the use of readily available raw materials and catalysts.
- The process minimizes steps and hazardous reagents, improving safety and cost-effectiveness.
- Reported yields range from 78% to 83% for the chloromethyl pyridine hydrochloride intermediate, indicating high efficiency.
- The method produces compounds of high purity suitable for further synthetic applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 6-(chloromethyl)pyridine-2-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via chloromethylation of methyl pyridine-2-carboxylate derivatives. A common approach involves reacting methyl 6-methylpyridine-2-carboxylate with formaldehyde and hydrochloric acid under acidic conditions. Temperature (40–60°C) and stoichiometric control of HCl are critical to avoid over-chlorination. Industrial protocols often employ catalysts (e.g., ZnCl₂) and purification via recrystallization or column chromatography to achieve >85% purity .
- Key Variables :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 40–60°C | Higher temps increase reaction rate but risk side products |
| HCl Concentration | 1.5–2.0 eq | Excess HCl reduces selectivity |
| Reaction Time | 4–6 hrs | Prolonged time may degrade product |
Q. How is this compound characterized spectroscopically?
- Analytical Workflow :
- ¹H NMR : The chloromethyl group (–CH₂Cl) appears as a singlet at δ 4.5–4.7 ppm, while the pyridine ring protons show distinct splitting patterns (e.g., aromatic protons at δ 7.5–8.5 ppm) .
- IR Spectroscopy : C=O ester stretch at ~1720 cm⁻¹; C–Cl stretch at 600–800 cm⁻¹ .
- Mass Spectrometry : Molecular ion peak at m/z 185.61 (M⁺) with fragmentation patterns confirming the chloromethyl and ester groups .
Advanced Research Questions
Q. How does the chloromethyl group’s position (2-, 4-, or 6-) on the pyridine ring influence reactivity in nucleophilic substitution reactions?
- Mechanistic Insight : The 6-position’s steric and electronic environment affects substitution kinetics. The electron-withdrawing ester group at position 2 activates the chloromethyl group at position 6 for nucleophilic attack. Comparative studies with 4-substituted analogs show faster reaction rates for the 6-chloro derivative due to reduced steric hindrance .
- Experimental Design :
- Perform kinetic studies using nucleophiles (e.g., amines, thiols) under controlled conditions.
- Monitor progress via HPLC or GC-MS to quantify intermediate formation.
Q. What strategies resolve contradictions in reported bioactivity data for this compound (e.g., antimicrobial vs. cytotoxic effects)?
- Data Reconciliation :
- Dose-Dependent Effects : Low concentrations (1–10 µM) may inhibit bacterial growth (MIC = 8 µg/mL against S. aureus), while higher doses (>50 µM) induce cytotoxicity in mammalian cells .
- Assay Variability : Standardize testing protocols (e.g., broth microdilution for antimicrobial assays; MTT for cytotoxicity) to minimize inter-lab discrepancies.
- Case Study : A 2025 study attributed anti-inflammatory activity (IC₅₀ = 15 µM for TNF-α inhibition) to selective modulation of NF-κB pathways, conflicting with earlier reports of nonspecific cytotoxicity. Replicating under hypoxia-free conditions resolved the discrepancy .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodology :
- Docking Simulations : Use AutoDock Vina to model binding to target proteins (e.g., bacterial dihydrofolate reductase). The chloromethyl group’s electrophilicity enhances covalent bonding with cysteine residues.
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories. Pyridine ring π-stacking with aromatic residues (e.g., Phe92 in E. coli DHFR) is a key stabilizing factor .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Risk Mitigation :
- Use corrosion-resistant equipment (e.g., glass-lined reactors) due to HCl byproduct formation .
- Store under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis to toxic formaldehyde .
- PPE Requirements :
| Equipment | Specification |
|---|---|
| Gloves | Nitrile, ≥8 mil thickness |
| Respirator | NIOSH-approved for organic vapors |
| Eye Protection | Goggles with side shields |
Applications in Drug Development
Q. What structural modifications enhance the compound’s therapeutic potential?
- Derivative Synthesis :
- Replace the chloromethyl group with azide (–CH₂N₃) for "click chemistry" applications.
- Ester hydrolysis to the carboxylic acid improves solubility for in vivo studies (e.g., logP reduction from 2.1 to 0.7) .
- Biological Performance :
| Derivative | Activity |
|---|---|
| 6-Aminomethyl | 2× higher antimicrobial potency |
| 6-Hydroxymethyl | Reduced cytotoxicity, retained anti-inflammatory effects |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
